molecular formula C34H40N4O7S B572962 Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4) CAS No. 1217461-89-6

Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)

Cat. No.: B572962
CAS No.: 1217461-89-6
M. Wt: 658.702
InChI Key: HNICLNKVURBTKV-NJBLHHMJSA-N
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Description

“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a standard amino acid that is heavy-isotope labeled . It is used in peptide synthesis and is often used to introduce homoarginine by Fmoc-SPPS .


Molecular Structure Analysis

The molecular formula of “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is (13C)6C28H40(15N)4O7S . Its molecular weight is 658.69 .


Physical and Chemical Properties Analysis

“Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is a solid substance . It has a 13C enrichment of ≥ 98.0% and a 15N enrichment of ≥ 98.0% .

Scientific Research Applications

Efficient Access to Pbf-Protected Argininic Acid

Pbf-protected argininic acid, a building block for Fmoc-solid phase peptide synthesis, is obtained efficiently using a large excess of nitrosating agent with intermediate N δ -nitrosyl protection and denitrosation in aqueous acidic medium. This process highlights the importance of protective groups in synthesizing specific peptide sequences (Cupido, Spengler, Burger, & Albericio, 2005).

Incorporation in Solid-Phase Peptide Synthesis

Fmoc-Arg(Pbf)-OH's incorporation into growing peptide chains has been studied, identifying alternative solvents like N-butylpyrrolidinone (NBP) to the hazardous DMF, common in SPPS. This research emphasizes optimizing conditions to prevent the formation of inactive δ-lactam, which can reduce yield and lead to undesired products (De la Torre et al., 2020).

Synthesis Improvements

Improvements in the synthesis of Fmoc-Arg(Pbf)-OH have been made by adding phase-transfer catalyzers and cyclohexylamine during specific steps, enhancing the yield from 59% to 72%. These modifications demonstrate the ongoing advancements in peptide synthesis methodologies (Hong Yong-yu, 2006).

Application in Microwave-Irradiated Peptide Synthesis

The use of microwave irradiation in solid-phase synthesis, specifically for coupling reactions involving Fmoc-Arg(Pbf)-OH, showcases the application of advanced techniques to improve synthesis efficiency and yield. This approach is particularly beneficial for peptides like leuprorelin, illustrating the role of modern technology in peptide synthesis (Shen Shu-bao, 2009).

Mechanism of Action

The mechanism of action of “Fmoc-Arg(Pbf)-OH (U-13C6, U-15N4)” is not specified in the sources I found. It’s primarily used as a building block in peptide synthesis .

Properties

IUPAC Name

(2S)-5-[[(15N)azanyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl(15N)amino](113C)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)(1,2,3,4,5-13C5)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m0/s1/i10+1,15+1,16+1,28+1,31+1,32+1,35+1,36+1,37+1,38+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNICLNKVURBTKV-NJBLHHMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)[15NH][13C](=[15N][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[15NH2])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745887
Record name (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

658.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217461-89-6
Record name (E)-N~5~-[(~15~N)Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)(~15~N)amino](~13~C)methylidene]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-(~13~C_5_,~15~N_2_)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217461-89-6
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